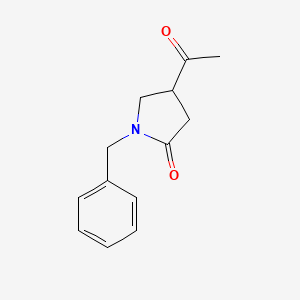

4-Acetyl-1-benzylpyrrolidin-2-one

Description

4-Acetyl-1-benzylpyrrolidin-2-one is a substituted pyrrolidin-2-one derivative characterized by a benzyl group at the N1 position and an acetyl group at the C4 position of the pyrrolidinone ring. Its molecular formula is C₁₅H₁₈NO₃, with a molecular weight of 245.31 g/mol. Key analytical data include a mass spectrum peak at M/z 203 (M⁺) and elemental analysis matching the calculated values (C: 76.81%, H: 8.43%) . The compound’s stereochemical complexity is evident in its diastereomeric forms, such as (4S,1'S)-4-ethyl-1-(phenylethyl)-1'-yl)pyrrolidin-2-one (7b) and (4R,1'S)-4-ethyl-1-(phenylethyl)-1'-yl)pyrrolidin-2-one (8b), which highlight the role of substituent positioning in modulating properties .

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

4-acetyl-1-benzylpyrrolidin-2-one |

InChI |

InChI=1S/C13H15NO2/c1-10(15)12-7-13(16)14(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |

InChI Key |

AWRBCMYGSHMVHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-acetyl-1-benzylpyrrolidin-2-one can be contextualized by comparing it to analogous pyrrolidin-2-one derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Polarity and Solubility The 4-amino derivative (C₁₀H₁₂N₂O) exhibits higher polarity due to its amino group, which increases hydrogen-bonding capacity (2 donors vs. 1 in the acetyl analog). This enhances aqueous solubility, making it favorable for drug delivery applications . In contrast, the 4-acetyl and 4-chloro derivatives prioritize lipophilicity, suited for membrane permeability in medicinal chemistry .

Chloro substituents (e.g., 4-chloro-1-benzylpyrrolidin-2-one) enhance electrophilicity at C4, enabling nucleophilic substitution reactions absent in the acetyl or amino analogs .

Biological Relevance While this compound’s bioactivity is less documented, derivatives like 4-amino-1-phenylpyrrolidin-2-one are explored for CNS targets due to their hydrogen-bonding profile and structural resemblance to neurotransmitter scaffolds . Pyrido-pyrimidinone analogs (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) share aromatic and heterocyclic motifs but diverge in core structure, limiting direct comparison .

Research Implications and Gaps

- Synthetic Utility: The acetyl and benzyl groups in this compound make it a versatile intermediate for generating libraries of substituted pyrrolidinones, though stereochemical outcomes require careful control .

- Pharmacological Potential: Further studies are needed to elucidate the bioactivity of this compound, particularly in comparison to its amino and halogenated counterparts, which show more defined therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.